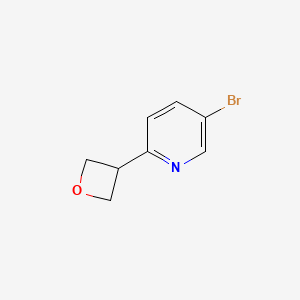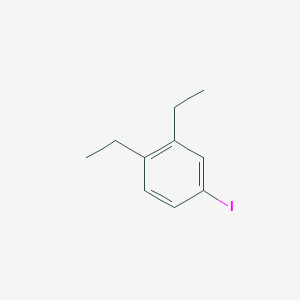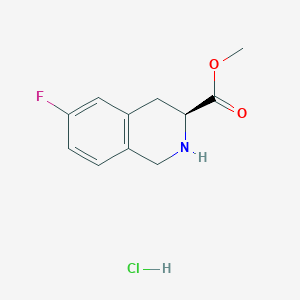![molecular formula C13H16O B15308012 3-{Spiro[3.3]heptan-1-yl}phenol](/img/structure/B15308012.png)
3-{Spiro[3.3]heptan-1-yl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{Spiro[3.3]heptan-1-yl}phenol is a chemical compound characterized by a spirocyclic structure, where a phenol group is attached to a spiro[3.3]heptane moiety. This unique structure imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Spiro[3.3]heptan-1-yl}phenol typically involves the formation of the spiro[3.3]heptane core followed by the introduction of the phenol group. One common method involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds through an initial nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid . The process is regio- and stereospecific, leading to the formation of optically active 3-substituted spiro[3.3]heptan-1-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-{Spiro[3.3]heptan-1-yl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or other reduced products.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
3-{Spiro[3.3]heptan-1-yl}phenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The unique spirocyclic structure makes it useful in the development of new materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism by which 3-{Spiro[3.3]heptan-1-yl}phenol exerts its effects is largely dependent on its interaction with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The phenol group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.3]heptane: A saturated benzene bioisostere used in medicinal chemistry as a 3D-shaped scaffold.
Bicyclo[1.1.1]pentane: Another saturated benzene bioisostere with coplanar exit vectors.
Cubane: A highly strained hydrocarbon used as a benzene replacement in drug design.
Bicyclo[2.2.2]octane: A rigid hydrocarbon scaffold used in material sciences and medicinal chemistry.
Uniqueness
3-{Spiro[3.3]heptan-1-yl}phenol is unique due to its combination of a spirocyclic structure and a phenol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The non-coplanar exit vectors of the spiro[3.3]heptane core provide unique spatial arrangements that can enhance binding interactions with biological targets .
Propiedades
Fórmula molecular |
C13H16O |
|---|---|
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
3-spiro[3.3]heptan-3-ylphenol |
InChI |
InChI=1S/C13H16O/c14-11-4-1-3-10(9-11)12-5-8-13(12)6-2-7-13/h1,3-4,9,12,14H,2,5-8H2 |
Clave InChI |
FPLANYFFOBLKQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CCC2C3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B15307930.png)
![rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis](/img/structure/B15307944.png)
![1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B15307951.png)


![6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylicacid](/img/structure/B15307961.png)
![3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dionehydrochloride](/img/structure/B15307964.png)



![2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]aceticacid](/img/structure/B15307998.png)



